molecular formula C15H12N2O2S B11766528 4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol

Cat. No.: B11766528
M. Wt: 284.3 g/mol
InChI Key: ZLSIFVRIGGOWNF-UHFFFAOYSA-N
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Description

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol is a compound that features a thiazole ring substituted with an aminophenyl group and a benzene ring with two hydroxyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The aminophenyl group can enhance binding affinity to specific receptors, while the hydroxyl groups can participate in hydrogen bonding, further stabilizing the interaction . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at different positions.

    2-(3-Aminophenyl)thiazole: Lacks the benzene-1,2-diol moiety.

    4-(2-(3-Nitrophenyl)thiazol-4-yl)benzene-1,2-diol: Contains a nitro group instead of an amino group.

Uniqueness

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminophenyl and benzene-1,2-diol groups enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

4-[2-(3-aminophenyl)-1,3-thiazol-4-yl]benzene-1,2-diol

InChI

InChI=1S/C15H12N2O2S/c16-11-3-1-2-10(6-11)15-17-12(8-20-15)9-4-5-13(18)14(19)7-9/h1-8,18-19H,16H2

InChI Key

ZLSIFVRIGGOWNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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